molecular formula C8H11ClN2O3 B13499089 5-Hydrazinyl-2-methoxybenzoic acid hydrochloride

5-Hydrazinyl-2-methoxybenzoic acid hydrochloride

Cat. No.: B13499089
M. Wt: 218.64 g/mol
InChI Key: SQXMJOYVTBBJAK-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-methoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O3·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group and a methoxybenzoic acid moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-methoxybenzoic acid hydrochloride typically involves the reaction of 5-nitro-2-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-methoxybenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted benzoic acid derivatives .

Scientific Research Applications

5-Hydrazinyl-2-methoxybenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydrazinyl-2-hydroxybenzoic acid
  • 5-Hydrazinyl-2-methylbenzoic acid
  • 5-Hydrazinyl-2-chlorobenzoic acid

Uniqueness

5-Hydrazinyl-2-methoxybenzoic acid hydrochloride is unique due to the presence of both hydrazinyl and methoxy groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

5-hydrazinyl-2-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-7-3-2-5(10-9)4-6(7)8(11)12;/h2-4,10H,9H2,1H3,(H,11,12);1H

InChI Key

SQXMJOYVTBBJAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NN)C(=O)O.Cl

Origin of Product

United States

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